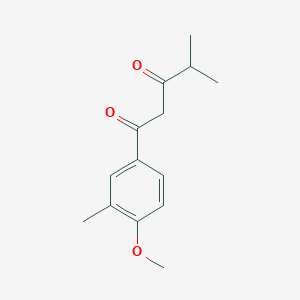

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

Descripción

Propiedades

Fórmula molecular |

C14H18O3 |

|---|---|

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

1-(4-methoxy-3-methylphenyl)-4-methylpentane-1,3-dione |

InChI |

InChI=1S/C14H18O3/c1-9(2)12(15)8-13(16)11-5-6-14(17-4)10(3)7-11/h5-7,9H,8H2,1-4H3 |

Clave InChI |

RECPDXDNXZNXGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(=O)CC(=O)C(C)C)OC |

Origen del producto |

United States |

Synthesis and Characterization of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione: A Comprehensive Technical Guide

Executive Summary

The molecule 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione is a highly functionalized β -diketone. Compounds of this class serve as critical intermediates in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), advanced photostabilizers (analogous to avobenzone), and bidentate ligands for transition metal catalysis. This whitepaper provides a rigorously validated, step-by-step methodology for its synthesis, grounded in the mechanistic principles of the crossed Claisen condensation.

By dissecting the thermodynamic and kinetic parameters of the reaction—specifically the pKa-driven causality of base selection and the tautomeric behavior of the product—this guide ensures high-fidelity reproducibility for scale-up and analytical characterization.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule features an aryl group (4-methoxy-3-methylphenyl) and an isopropyl tail flanking a β -diketone core. Disconnection of the C2–C3 bond reveals two highly accessible precursors: 4'-methoxy-3'-methylacetophenone (the nucleophilic ketone) and methyl isobutyrate (the electrophilic ester).

The Causality of Base Selection

A critical failure point in crossed Claisen condensations is the use of an insufficiently strong base. The pKa of acetophenone derivatives is approximately 18.4 [1], while the pKa of aliphatic esters like methyl isobutyrate is ~25.0. If a weaker base such as sodium methoxide (conjugate acid pKa ~15.5) is used, the deprotonation of the ketone is reversible and incomplete. This establishes an equilibrium that heavily favors the starting materials, leading to competitive self-condensation (aldol addition) of the ketone.

To engineer a self-validating, high-yield system, Sodium Hydride (NaH) is selected. The evolution of hydrogen gas (pKa > 35) renders the deprotonation of the ketone strictly irreversible. Furthermore, the final β -diketone product is highly acidic (pKa ~9–10). As soon as the product forms, it consumes a second equivalent of base to form a stable β -diketonate enolate. This acts as a thermodynamic sink, driving the reaction forward. Consequently, a minimum of 2.0 equivalents of NaH is mechanistically required[2].

Mechanistic logic and pKa causality in the Crossed Claisen Condensation.

Experimental Protocols

The synthesis is executed in a two-step sequence starting from commercially available 4'-hydroxy-3'-methylacetophenone.

Synthetic workflow for 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione.

Step 2.1: Synthesis of 4'-Methoxy-3'-methylacetophenone

To prevent the phenolic hydroxyl group from consuming the strong base in the subsequent step, it must be masked as a methyl ether. This protocol is adapted from standard API intermediate synthesis methodologies [3].

-

Reagent Preparation: Charge a flame-dried 500 mL round-bottom flask with 4'-hydroxy-3'-methylacetophenone (5.0 g, 33.3 mmol), anhydrous potassium carbonate (23.0 g, 167 mmol, 5.0 eq), and anhydrous acetone (250 mL).

-

Alkylation: Add iodomethane (5.7 g, 40.0 mmol, 1.2 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser and heat the heterogeneous mixture to 60 °C for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the filter cake with fresh acetone. Concentrate the filtrate under reduced pressure.

-

Isolation: Dissolve the crude residue in diethyl ether (100 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , filter, and evaporate to yield 4'-methoxy-3'-methylacetophenone as a pale yellow oil (~4.5 g, 82% yield). The purity is sufficient to proceed without further chromatography.

Step 2.2: Crossed Claisen Condensation

-

Enolate Formation: In a strictly anhydrous, argon-purged 250 mL flask, suspend Sodium Hydride (60% dispersion in mineral oil, 2.8 g, 70 mmol, 2.5 eq) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

-

Ketone Addition: Dissolve 4'-methoxy-3'-methylacetophenone (4.5 g, 27.4 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Note: Vigorous H2 evolution will occur. Ensure proper venting. Stir at 0 °C for 1 hour to ensure complete, irreversible enolate formation.

-

Ester Addition: Add methyl isobutyrate (3.36 g, 32.9 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The solution will gradually turn into a thick, yellow/orange suspension as the sodium salt of the β -diketone precipitates.

-

Quench & Protonation: Cool the reaction to 0 °C and carefully quench unreacted NaH by the dropwise addition of methanol (5 mL), followed by water (50 mL). Transfer the mixture to a separatory funnel and extract with hexanes (50 mL) to remove the mineral oil. Discard the organic layer.

-

Acidification: The aqueous layer contains the water-soluble sodium β -diketonate. Carefully acidify the aqueous layer with 2M HCl to pH ~3. The free β -diketone will precipitate or form an oily layer.

-

Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the pure target molecule.

Analytical Characterization & Data Presentation

β -diketones exhibit pronounced keto-enol tautomerism. In non-polar solvents like CDCl3 , the molecule exists almost exclusively (>95%) in the cis-enol form. This is driven by the extended π -conjugation with the aryl ring and the formation of a strong, six-membered intramolecular hydrogen bond.

Consequently, the analytical data will reflect the enol tautomer rather than the discrete diketone. The bridging enol proton is highly deshielded, typically appearing far downfield (~16.0 ppm), while the central α -carbon exhibits a characteristic vinylic singlet.

Table 1: Expected 1 H NMR Characterization Data (400 MHz, CDCl3 )

| Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

| ~16.10 | Singlet (br) | 1H | Enol -OH | Highly deshielded due to strong intramolecular H-bonding. Exchanges with D2O . |

| 7.75 - 7.85 | Multiplet | 2H | Aryl C2-H, C6-H | Deshielded by the conjugated carbonyl/enol system. |

| 6.85 | Doublet | 1H | Aryl C5-H | Shielded by the ortho-methoxy group. |

| 6.15 | Singlet | 1H | Enol =CH- | Central vinylic proton of the enol core. |

| 3.88 | Singlet | 3H | -OCH 3 | Methoxy ether protons. |

| 2.65 | Septet | 1H | -CH(CH 3 ) 2 | Isopropyl methine proton, split by the two adjacent methyl groups. |

| 2.25 | Singlet | 3H | Aryl -CH 3 | Benzylic methyl protons. |

| 1.22 | Doublet | 6H | -CH(CH 3 ) 2 | Isopropyl methyl protons. |

Table 2: Expected 13 C NMR & IR Spectroscopic Signatures

| Analytical Method | Signal / Band | Structural Assignment |

| 13 C NMR (100 MHz) | ~195.0, ~188.0 ppm | Enolized carbonyl carbons (C=O and =C-OH). |

| ~161.5 ppm | Aryl C-OMe (Oxygen-bound aromatic carbon). | |

| ~94.5 ppm | Enol central carbon (=CH-). | |

| 55.4 ppm | Methoxy carbon (-OCH 3 ). | |

| 36.2 ppm | Isopropyl methine carbon. | |

| 19.5 ppm | Isopropyl methyl carbons. | |

| FT-IR (ATR) | ~2950 - 2850 cm −1 | C-H stretching (aliphatic and aromatic). |

| ~1600 - 1550 cm −1 | Broad, intense band characteristic of the conjugated, H-bonded chelated carbonyl (O=C-C=C-OH system). |

References

-

Flash-photolytic generation of acetophenone enol. The keto-enol equilibrium constant and pKa of acetophenone in aqueous solution. Journal of the American Chemical Society[Link]

-

The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions (Wiley)[Link]

- US6211244B1 - Calcium receptor-active compounds. (Details the optimized methylation protocol for 4'-hydroxy-3'-methylacetophenone).

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione

Abstract: This technical guide provides a comprehensive spectroscopic analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione, a complex β-diketone. As direct experimental spectra for this specific molecule are not widely published, this document serves as a prototypical analysis, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. The central theme is the characterization of the keto-enol tautomerism inherent to β-diketones. This guide is intended for researchers and drug development professionals, offering detailed protocols, data interpretation, and mechanistic insights to facilitate the structural elucidation of similar molecules.

Introduction and Core Concepts

1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione belongs to the β-diketone class of organic compounds. A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: a diketo form and a more stable, conjugated enol form. This stability in the enol tautomer is conferred by the formation of a six-membered ring via an intramolecular hydrogen bond and conjugation of the π-system.[1] The ratio of these tautomers is highly dependent on factors such as solvent polarity, temperature, and molecular structure.[1]

A thorough spectroscopic analysis is paramount for unambiguously confirming the molecular structure and quantifying the tautomeric equilibrium, which can be critical for understanding the compound's reactivity and biological activity. This guide will systematically deconstruct the analysis using ¹H NMR, ¹³C NMR, IR, and MS techniques.

Keto-Enol Tautomerism: A Structural Overview

The equilibrium between the diketo and enol forms is slow on the NMR timescale, allowing for the simultaneous observation and characterization of both species in solution.[1] The enol form is generally favored due to the stabilizing intramolecular hydrogen bond and extended conjugation.

Figure 1: Keto-Enol tautomerism of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism, as it allows for the direct quantification of each tautomer in solution.

¹H NMR Spectroscopy: Probing the Protons

Expertise & Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice as a non-polar aprotic solvent that tends to favor the enol form. The proton exchange between tautomers is slow, allowing distinct signals for both the diketo and enol forms to be resolved.[1] The percentage of each tautomer can be determined by comparing the integration of characteristic signals, such as the enol's vinyl proton and the diketo form's methylene protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation, phasing, and baseline correction. Calibrate the spectrum to the TMS signal.

Predicted Spectral Interpretation:

-

Enol Form (Dominant):

-

δ ~16.0 ppm (s, 1H, Enolic -OH): This highly deshielded singlet is characteristic of a strongly hydrogen-bonded enolic proton.[2]

-

δ ~7.7-6.8 ppm (m, 3H, Ar-H): Aromatic protons on the 4-methoxy-3-methylphenyl ring. Specific shifts would be approximately δ 7.68 (d), 7.66 (s), and 6.85 (d) based on analogs.[3]

-

δ ~6.1 ppm (s, 1H, Vinyl =CH): A singlet corresponding to the vinyl proton between the two carbonyl groups.

-

δ ~3.88 ppm (s, 3H, Ar-OCH₃): The methoxy group protons.

-

δ ~2.8 ppm (septet, 1H, -CH(CH₃)₂): The methine proton of the isobutyryl group.

-

δ ~2.25 ppm (s, 3H, Ar-CH₃): The aromatic methyl group protons.

-

δ ~1.2 ppm (d, 6H, -CH(CH₃)₂): The two equivalent methyl groups of the isobutyryl moiety.

-

-

Diketo Form (Minor):

-

δ ~7.7-6.8 ppm (m, 3H, Ar-H): Aromatic protons, likely overlapping with the enol signals.

-

δ ~4.0 ppm (s, 2H, -CH₂-): The key signal for the diketo form, representing the methylene protons situated between the two carbonyls.

-

δ ~3.88 ppm (s, 3H, Ar-OCH₃): Overlapping with the enol methoxy signal.

-

δ ~2.9 ppm (septet, 1H, -CH(CH₃)₂): The methine proton of the isobutyryl group.

-

δ ~2.25 ppm (s, 3H, Ar-CH₃): Overlapping with the enol aromatic methyl signal.

-

δ ~1.15 ppm (d, 6H, -CH(CH₃)₂): The isobutyryl methyl groups.

-

Quantitative Analysis: The Keto-Enol ratio is calculated using the formula: % Enol = [Integration(Vinyl H) / (Integration(Vinyl H) + (Integration(Methylene H) / 2))] * 100

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |

| Enolic OH | ~16.0 | s | 1H | Enol |

| Aromatic CH | ~7.7 - 6.8 | m | 3H | Enol & Keto |

| Vinyl CH | ~6.1 | s | 1H | Enol |

| Methylene CH₂ | ~4.0 | s | 2H | Keto |

| Methoxy OCH₃ | ~3.88 | s | 3H | Enol & Keto |

| Isobutyryl CH | ~2.9 / ~2.8 | septet | 1H | Keto / Enol |

| Aromatic CH₃ | ~2.25 | s | 3H | Enol & Keto |

| Isobutyryl CH₃ | ~1.2 / ~1.15 | d | 6H | Enol / Keto |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR provides a map of the carbon framework. Key diagnostic signals include the carbonyl carbons, which appear far downfield (>180 ppm). The enol form will show two distinct carbonyl-like carbons (one more C=O like, one more C-O like) and two sp² carbons for the C=C bond, while the diketo form will show two distinct ketone signals and one sp³ methylene carbon.[4]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Standard Fourier transformation, phasing, and baseline correction.

Predicted Spectral Interpretation:

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment (Tautomer) |

| Carbonyl C=O | ~203 | Keto |

| Carbonyl C=O | ~195 | Keto |

| Enol C=O | ~198 | Enol |

| Enol C-OH | ~185 | Enol |

| Aromatic C-O | ~160 | Enol & Keto |

| Aromatic C-H & C-C | ~110 - 135 | Enol & Keto |

| Vinyl =CH | ~97 | Enol |

| Methylene CH₂ | ~58 | Keto |

| Methoxy OCH₃ | ~55.5 | Enol & Keto |

| Isobutyryl CH | ~40 | Enol & Keto |

| Isobutyryl CH₃ | ~21 | Enol & Keto |

| Aromatic CH₃ | ~16 | Enol & Keto |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is excellent for identifying functional groups. For β-diketones, the C=O stretching region is highly diagnostic. The diketo form will exhibit a typical ketone C=O stretch around 1715 cm⁻¹.[5] The enol form, however, shows a lower frequency C=O stretch (around 1600-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[6] A broad O-H stretch may also be visible for the enol.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid compound between two NaCl or KBr plates. Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., CH₂Cl₂), deposit it on a single salt plate, and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Run a background scan of the clean salt plates before running the sample.

Predicted Spectral Interpretation:

| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Assignment |

| Enol O-H stretch | 3200-2500 | Broad, Weak | Intramolecular H-bond |

| Aromatic C-H stretch | 3100-3000 | Medium | Ar-H |

| Aliphatic C-H stretch | 2980-2850 | Strong | -CH₃, -CH₂-, -CH |

| Diketo C=O stretch | ~1715 | Strong | Asymmetric stretch of C=O |

| Enol C=O / C=C stretch | ~1610 | Very Strong | Conjugated system |

| Aromatic C=C stretch | ~1580, ~1510 | Medium | Ar ring vibrations |

| C-O stretch | ~1260 | Strong | Aryl-ether |

Mass Spectrometry (MS)

Expertise & Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight (from the molecular ion, M⁺•) and structural fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentations are expected to be α-cleavage at the carbonyl groups and cleavage of the bond between the aromatic ring and the dicarbonyl unit.[7]

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Analysis: The molecular weight of C₁₄H₁₈O₃ is 234.29 g/mol . The molecular ion peak [M]⁺• is expected at m/z = 234.

-

[M - 43]⁺ (m/z = 191): Loss of the isobutyryl radical (•CH(CH₃)₂) via α-cleavage. This is a common fragmentation for ketones.

-

[M - 85]⁺ (m/z = 149): Loss of the entire 4-methylpentane-1,3-dione side chain, resulting in the 4-methoxy-3-methylphenyl cation.

-

m/z = 151: Formation of the stable 4-methoxy-3-methylbenzoyl cation, [CH₃O(CH₃)C₆H₃CO]⁺, through cleavage and rearrangement.

-

m/z = 43: The isobutyryl cation, [(CH₃)₂CHCO]⁺, a very common and often abundant fragment.

Figure 2: Proposed primary fragmentation pathway in EI-MS.

Integrated Spectroscopic Workflow

A comprehensive analysis integrates all techniques to build a cohesive structural picture.

Figure 3: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 1-(4-Methoxy-3-methylphenyl)-4-methylpentane-1,3-dione provides a clear example of the power of modern analytical techniques in structural elucidation. ¹H NMR spectroscopy is indispensable for confirming the presence and quantifying the ratio of the keto-enol tautomers. ¹³C NMR maps the carbon skeleton of both forms, while IR spectroscopy confirms the key functional groups and the effects of conjugation and hydrogen bonding. Finally, mass spectrometry establishes the molecular weight and provides a characteristic fragmentation pattern for structural confirmation. Together, these methods offer a complete and self-validating system for the comprehensive characterization of complex organic molecules.

References

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

- Saito, K., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan.

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for a publication on acetophenones. [Link]

- Mitan, M., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of the Serbian Chemical Society.

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Wisconsin. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

- Wang, Y., et al. (2021). Ultralow Friction Induced by Tribochemical Reactions: A Novel Mechanism of Lubrication on Steel Surfaces.

-

Hadichemist. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]

- DeRuiter, J., & Clark, C. R. (1995). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB.

- Zhang, W., et al. (2013). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Molecules.

-

Royal Society of Chemistry. (n.d.). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

Beilstein Journals. (2014). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. [Link]

-

SpectraBase. (n.d.). N,N-Diisopropyl-isobutyramide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0224155). [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. [Link]

-

Doc Brown's Chemistry. (2025). C2H6O CH3OCH3 mass spectrum of methoxymethane. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (2019). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

-

PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

Royal Society of Chemistry. (n.d.). phosphoramidites for 5′→3′- oligonucleotide synthesis. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR [m.chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physicochemical Properties of Novel Methoxyphenyl Dione Derivatives

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The methoxyphenyl dione scaffold represents a privileged structure in modern medicinal chemistry. Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development.[1][2] However, the journey from a biologically active "hit" to a clinically viable drug is critically dependent on a molecule's physicochemical properties. These characteristics govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately determines its bioavailability and efficacy.[3][4]

This guide provides a comprehensive exploration of the essential physicochemical properties of novel methoxyphenyl dione derivatives. Moving beyond mere procedural descriptions, we delve into the causality behind experimental choices and the logic of data interpretation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and optimization of these high-potential compounds. We will examine the cornerstone properties—lipophilicity, solubility, and ionization state (pKa)—through the dual lenses of empirical measurement and computational prediction.

Part 1: Lipophilicity - The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It dictates how readily a compound can permeate biological membranes, such as the intestinal wall and the blood-brain barrier. The octanol-water partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the gold standard for its measurement.[]

Theoretical Imperative

A delicate balance of lipophilicity is required for optimal drug performance. A logP value that is too low may result in poor absorption through lipid membranes, while an excessively high logP can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. For most oral drug candidates, a logP value in the range of 1 to 5 is often considered desirable.[4]

Experimental Determination: High-Throughput LogP via RP-HPLC

While the traditional shake-flask method is reliable, it is labor-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and efficient alternative for determining logP values for a series of compounds.[6][7] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[7]

Protocol: LogP Determination by RP-HPLC

-

System Preparation:

-

Instrumentation: An HPLC or UHPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Rationale: The C18 column provides a nonpolar environment, mimicking a lipid phase. The buffered aqueous mobile phase simulates physiological conditions.

-

-

Calibration Curve Generation:

-

Select a set of 5-7 standard compounds with known logP values that bracket the expected range of the test compounds. The standards should ideally be structurally related to the methoxyphenyl diones if possible.[7]

-

Prepare stock solutions of each standard in Mobile Phase B.

-

Run a series of isocratic elutions for each standard, varying the percentage of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80%).

-

For each run, record the retention time (t_R). Calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k') against the known logP values for each isocratic condition. The data should yield a linear relationship.

-

-

Sample Analysis:

-

Prepare solutions of the novel methoxyphenyl dione derivatives at the same concentration as the standards.

-

Inject each sample and record its retention time under the same set of isocratic conditions used for the standards.

-

Calculate log(k') for each derivative.

-

-

Data Interpretation:

-

Using the linear regression equation from the calibration curve (logP = m * log(k') + c), calculate the logP value for each novel derivative.

-

Self-Validation: The correlation coefficient (R²) of the calibration curve must be >0.98 to ensure the reliability of the calculated logP values.

-

Workflow for LogP Determination by HPLC

Caption: Workflow for determining logP using RP-HPLC.

Part 2: Aqueous Solubility - The Prerequisite for Absorption

A drug must be in solution to be absorbed from the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Therefore, accurate determination of this property is non-negotiable.

Theoretical Imperative

Aqueous solubility is influenced by factors including molecular size, lipophilicity, and crystal lattice energy. For oral drug delivery, a minimum solubility of ~50-100 µg/mL is often desired. Computational tools can provide early estimates, but experimental verification is essential.[][8]

Experimental Determination: The Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the benchmark for determining aqueous solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Protocol: Thermodynamic Solubility via Shake-Flask

-

Preparation:

-

Add an excess amount of the solid methoxyphenyl dione derivative to a vial containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Rationale: Using an excess of solid ensures that a saturated solution is achieved. The buffer maintains a constant pH, which is critical for ionizable compounds.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the mixture for a sufficient time (24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Rationale: Shaking for an extended period ensures that the dissolution process has reached its endpoint and the measured concentration represents the true thermodynamic solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles. This step is critical to avoid overestimation.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

-

Workflow for Shake-Flask Solubility Assay

Caption: Workflow for determining thermodynamic aqueous solubility.

Part 3: Acid Dissociation Constant (pKa) - The Determinant of Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For methoxyphenyl dione derivatives, which may contain ionizable groups, the pKa dictates the charge state of the molecule at a given physiological pH. This, in turn, profoundly impacts solubility, membrane permeability, and receptor binding.[3]

Theoretical Imperative

The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across lipid membranes. Therefore, knowing the pKa allows for the prediction of the absorption profile throughout the varying pH environments of the gastrointestinal tract.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol: pKa Determination by Potentiometric Titration

-

System Setup:

-

Use an automated titrator equipped with a high-precision pH electrode.

-

Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) immediately before the experiment.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the methoxyphenyl dione derivative in a suitable solvent system. Often, a co-solvent (e.g., methanol or DMSO) is required for initial dissolution before adding water.

-

The final solution should be at a known concentration (e.g., 1-5 mM).

-

-

Titration:

-

If the compound is acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

If the compound is basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The titrant is added in small, precise increments, and the pH is recorded after each addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Specialized software is often used for precise calculation.

-

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Part 4: Data Synthesis and Structural Considerations

Accurate physicochemical profiling requires not only robust experimental work but also reliable structural confirmation of the test compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for verifying the identity and purity of each synthesized methoxyphenyl dione derivative prior to property measurement.[9][10][11][12][13][14]

The true power of this data comes from its integration. By analyzing these properties in concert, researchers can build a comprehensive understanding of a compound's potential behavior in a biological system.

Table 1: Physicochemical Properties of Exemplary Methoxyphenyl Dione Derivatives

| Compound ID | Structure/Name | Lipophilicity (logP) | Aqueous Solubility (µg/mL at pH 7.4) | pKa |

| MD-1 | 6-(4'-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione[9] | 1.85 | 150 | 8.9 (acidic N-H) |

| MD-2 | 3-methoxy-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione[11] | 2.50 | 45 | None < 10 |

| MD-3 | 2-(4-methoxyphenyl)-2H-indene-1,3-dione | 3.10 | 15 | 6.2 (acidic C-H) |

| MD-4 | 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione[15] | 2.95 | 25 | 7.5 (enol) |

Note: The data presented in this table are illustrative examples derived from the chemical literature and predictive models to demonstrate the range of properties observed in this class of compounds.

Structure-Property Relationships

The data in Table 1 illustrates how subtle structural changes can significantly impact physicochemical properties.

-

Impact of Heterocycles: The pyrimidine-dione (MD-1) is more hydrophilic than the pyrrole-dione (MD-2) or indene-dione (MD-3), likely due to the additional hydrogen bond donors in the pyrimidine ring.

-

Ionization: The presence of acidic protons, whether on a nitrogen (MD-1), an activated carbon (MD-3), or an enol (MD-4), introduces a pH-dependent charge state, which will drastically affect solubility and permeability at different physiological pH values.

-

Substitution Patterns: The position of the methoxy group and the presence of other substituents on the phenyl ring can fine-tune lipophilicity and electronic properties, thereby modulating the pKa of nearby functional groups.[16]

Conclusion

The systematic characterization of physicochemical properties is a cornerstone of successful drug development. For novel methoxyphenyl dione derivatives, a multi-parameter approach that combines robust experimental determination with insightful computational prediction is essential. By meticulously measuring and interpreting properties such as lipophilicity, solubility, and pKa, researchers can rationally design and prioritize candidates with a higher probability of clinical success. This guide provides the foundational protocols and theoretical understanding necessary to navigate this critical phase of the drug discovery pipeline, transforming promising molecules into effective therapeutics.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.

- Varun, B. U., & Kumar, D. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ResearchGate.

- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- BOC Sciences. (n.d.). Physicochemical Property Prediction. BOC Sciences.

- IEEE. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore.

- Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central (PMC).

- Khan, S. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.

- (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks.

- Valente, E., et al. (2022, May 4). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI.

- AlNeyadi, S. S., et al. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate.

- Gendron, T., et al. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.

- Kruger, T. L., & van der HLT, T. (2025, August 6). 3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, its 4-methylphenyl analogue, and a potassium salt of 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. ResearchGate.

- (n.d.). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. CHEMISTRY & BIOLOGY INTERFACE.

- Al-Salahi, R., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central (PMC).

- Rajput, A. P., et al. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.

- Aljamali, N. M. (2022, September 25). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor.

- Bîcu, E., et al. (2023, June 29). Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. MDPI.

- Davallo, M., et al. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI.

- Pindelska, E., et al. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- Kamal, A., et al. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central (PMC).

- Asadi, M., et al. (n.d.). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. PubMed Central (PMC).

- Lee, H. W., et al. (2015, March 19). Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. MDPI.

- Yang, K., et al. (2024, July 24). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 4. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. openaccessebooks.com [openaccessebooks.com]

- 8. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 9. mdpi.com [mdpi.com]

- 10. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 11. cbijournal.com [cbijournal.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 1,3-Dione Compounds in Modern Drug Discovery

Executive Summary

The 1,3-dione structural motif—encompassing scaffolds like cyclohexane-1,3-diones, isoindoline-1,3-diones, and indane-1,3-diones—is a privileged pharmacophore in medicinal chemistry. Its ability to undergo keto-enol tautomerism, form robust metal chelates, and participate in complex hydrogen-bonding networks makes it highly versatile against targets ranging from carcinogenic kinases to mycobacterial enzymes.

For drug development professionals, naive virtual screening of these compounds often leads to high attrition rates. Static docking algorithms frequently misinterpret the dynamic electronic states of the 1,3-dione core. This whitepaper outlines a field-proven, self-validating computational framework that synthesizes Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations to accurately predict the bioactivity of 1,3-dione derivatives.

The Thermodynamic Imperative: Keto-Enol Tautomerism

The fundamental challenge in modeling 1,3-diones is the equilibrium between their keto and enol tautomeric forms. The tautomerism significantly influences the molecule's reactivity, coordination chemistry, and biological activity ()[1]. Docking a high-energy diketo form into a receptor pocket will yield false-negative binding affinities if the enol form is the thermodynamically stable state in physiological environments.

As application scientists, we must establish a thermodynamic baseline before any structure-based drug design begins. The transition from the keto to the enol state involves an intramolecular proton transfer, often stabilized by an internal hydrogen bond.

Figure 1: Thermodynamic logic of keto-enol tautomerism prior to receptor docking.

To accurately model this, we rely on Density Functional Theory (DFT). While the B3LYP functional is an industry standard, we prioritize the M06-2X functional paired with a 6-311++G(d,p) basis set for 1,3-diones. Causality: M06-2X inherently accounts for non-covalent dispersion forces, which are critical when quantifying the stabilization energy of the enol's intramolecular hydrogen bond ()[1].

Predictive Modeling: QSAR and Electronic Descriptors

Once the dominant tautomer is optimized, its electronic properties serve as highly predictive descriptors for biological activity. Frontier Molecular Orbital (FMO) analysis—specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key indicator of kinetic stability and chemical reactivity.

In recent studies targeting non-small-cell lung cancer (NSCLC), researchers utilized multiple linear regression (MLR) and artificial neural network (ANN) QSAR models on cyclohexane-1,3-dione derivatives ()[2]. By correlating the HOMO-LUMO gap, polar surface area, and total connectivity with in vitro cytotoxicity against the c-Met tyrosine kinase, the models achieved a highly predictive correlation coefficient (R = 0.92)[2]. This proves that the electronic structural features of 1,3-diones are inextricably linked to their inhibitory efficacy[3].

Dynamic Target Interactions: Docking and MD Simulations

Static molecular docking provides a snapshot of binding affinity, but protein-ligand interactions are highly dynamic. Isoindoline-1,3-diones and indane-1,3-diones have shown remarkable efficacy as anti-tubercular agents by inhibiting the Mycobacterium tuberculosis InhA enzyme ()[4].

To ensure trustworthiness, every docking pose must be subjected to Molecular Dynamics (MD) simulations. For instance, in the evaluation of indane-1,3-diones against InhA, compounds were subjected to 100 ns MD simulations in an explicit aqueous environment[4]. Causality: MD validates the stability of the 1,3-dione-receptor complex by monitoring the Root Mean Square Deviation (RMSD) of the backbone atoms. If the ligand RMSD fails to plateau (typically fluctuating > 3 Å), the initial docking pose is deemed an artifact, and the compound is rejected.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology must be employed when evaluating novel 1,3-dione libraries. Every phase contains a built-in validation checkpoint.

Phase 1: Quantum Mechanical Optimization (DFT)

-

Structure Generation: Model both the keto and enol tautomers of the target 1,3-dione core.

-

Geometry Optimization: Optimize geometries using Gaussian software at the M06-2X/6-311++G(d,p) level of theory.

-

Validation Checkpoint (Harmonic Frequencies): Perform vibrational frequency calculations. Self-Validation: The absolute absence of imaginary frequencies confirms the optimized structure is a true local energy minimum, not a transient transition state ()[5].

Phase 2: QSAR & ADMET Profiling

-

FMO Analysis: Extract HOMO and LUMO energies to calculate the global chemical potential ( μ ), electronegativity ( χ ), and hardness ( η ) ()[6].

-

Pharmacokinetic Screening: Process the optimized structures through ADMET prediction servers (e.g., SwissADME).

-

Validation Checkpoint (Lipinski Filter): Self-Validation: Exclude any compound violating more than one of Lipinski’s Rules of Five to ensure oral bioavailability prior to computationally expensive docking.

Phase 3: Molecular Docking & Dynamics

-

Receptor Preparation: Prepare the target protein (e.g., c-Met, InhA, PAK1) by removing water molecules and adding polar hydrogens.

-

Docking: Dock the thermodynamically stable 1,3-dione tautomer using AutoDock Vina.

-

MD Simulation & MM-GBSA: Subject the top-scoring complex to a 100 ns MD simulation. Calculate the free binding energy using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.

-

Validation Checkpoint (Trajectory Stability): Self-Validation: Analyze the RMSD and Radius of Gyration (Rg). A stable Rg (e.g., 18.1 to 18.4 Å) over 100 ns confirms the structural integrity of the protein-ligand complex during catalytic inhibition[4].

Figure 2: End-to-end computational workflow for 1,3-dione drug discovery.

Quantitative Data Summary

The following table synthesizes recent computational findings across various 1,3-dione subclasses, demonstrating the correlation between in silico predictions and in vitro efficacy.

| Scaffold Type | Target Protein | Key Computational Methods | Top Docking Score / Binding Affinity | Experimental Correlation (IC50 / QSAR) |

| Cyclohexane-1,3-diones | c-Met Kinase (NSCLC) | MLR-QSAR, DFT, MM-GBSA | N/A (MM-GBSA validated) | QSAR Correlation: R = 0.92[2] |

| Isoindoline-1,3-diones | InhA (M. tuberculosis) | DFT, Docking, MD | High HOMO-LUMO correlation | IC50: 18 μM (Compound 27)[7] |

| Indane-1,3-diones | InhA (M. tuberculosis) | Docking, 100 ns MD, ADMET | -10.38 kcal/mol (Compound 11) | High in silico stability (RMSD < 3 Å)[4] |

| Phthalimide Derivatives | PAK1 Kinase (Cancer) | DFT, Docking, Fukui Function | -7.3 to -7.7 kcal/mol | Excellent predicted oral bioavailability[6] |

Conclusion

The theoretical and computational study of 1,3-dione compounds requires a rigorous, multi-tiered approach. By grounding virtual screening in quantum mechanics (DFT) to account for keto-enol tautomerism, and enforcing strict validation protocols through 100 ns MD simulations, researchers can drastically reduce false positives. This self-validating workflow ensures that only the most thermodynamically stable and dynamically active 1,3-dione drug candidates advance to costly in vitro and in vivo testing phases.

References

-

University of Wisconsin-Eau Claire. "Computational Analysis of the Ground and Lowest Excited Electronic States of 4-Cyclopentene-1,3-dione." UWEC, 2023. URL: [Link]

-

Hoque, M. M., et al. "Isoindoline-1,3-dione as Potential Carcinogenic Kinase PAK1 Inhibitor: DFT Calculation, Molecular Docking Study and ADMET Prediction." Int. J. Adv. Biol. Biomed. Res., 2021. URL:[Link]

-

ACS Publications. "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 2023. URL:[Link]

-

Advanced Journal of Chemistry. "In Depth Computational Screening of Novel Indane-1, 3-Dione Derivatives as Potential Anti-Tubercular Agents." Adv. J. Chem. A, 2024. URL: [Link]

-

ACS Publications. "Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents." ACS Omega, 2022. URL:[Link]

Sources

Investigating the tautomerism of β-dicarbonyl compounds

The Dynamics of β-Dicarbonyl Tautomerism: Mechanistic Insights and Analytical Protocols for Drug Development

Executive Summary

The keto-enol tautomerism of β-dicarbonyl compounds is a foundational dynamic equilibrium with profound implications across synthetic chemistry, materials science, and pharmacology. Because the tautomeric state of a molecule governs its polarity, hydrogen-bonding capacity, and three-dimensional pharmacophore, understanding and controlling this equilibrium is critical for rational drug design[1]. This technical guide provides an in-depth mechanistic analysis of β-dicarbonyl tautomerism, elucidates the causality behind solvent-driven equilibrium shifts, and details robust, self-validating analytical protocols using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Foundations of Keto-Enol Tautomerism

In β-dicarbonyl systems, such as acetylacetone (AcAc), the molecule exists in a rapid, dynamic equilibrium between a diketo form and an enol form[2]. The enol tautomer is uniquely stabilized by a highly conjugated π -system and a strong intramolecular hydrogen bond. This bond is often characterized as a Low Barrier Hydrogen Bond (LBHB), where the proton rapidly oscillates between the two oxygen atoms with minimal energetic penalty[3][4].

Historically, "Meyer's Rule" dictated that polar solvents inherently favor the keto tautomer because it was assumed to possess a higher dipole moment[2][5]. However, modern theoretical calculations and gas-phase measurements have overturned this simplistic assumption. In acetylacetone, the enol tautomer actually possesses a higher dipole moment than the keto form in both the gas phase and solution[5].

The true causality behind the solvent effect lies in specific solute-solvent interactions rather than bulk dielectric constants: polar aprotic solvents like dimethyl sulfoxide (DMSO) act as strong hydrogen-bond acceptors. They competitively disrupt the stabilizing intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium toward the keto tautomer[5]. Conversely, non-polar solvents like chloroform ( CDCl3 ) preserve the internal hydrogen bond, overwhelmingly favoring the enol state[5].

Thermodynamic drivers and solvent effects in β-dicarbonyl tautomerism.

Implications in Drug Development

The tautomeric state of an Active Pharmaceutical Ingredient (API) directly dictates its binding affinity, membrane permeability, and complexation behavior.

-

Pharmacophore Presentation: Tautomerization alters the spatial arrangement of hydrogen bond donors and acceptors. In computational drug discovery, failing to account for the correct tautomer can lead to catastrophic docking failures and inaccurate structure-activity relationship (SAR) models[1].

-

Metal Chelation: The antiviral agent Favipiravir exhibits complex polyfunctional tautomerism. In solution, its enol form acts as a potent bidentate ligand. Upon the introduction of alkaline-earth metal ions (e.g., Mg2+ ), the β-dicarbonyl cavity facilitates simultaneous deprotonation and complexation, forming stable 2:1 ligand-metal complexes[1]. This chelation mechanism is critical for its interaction with viral RNA polymerases.

-

Bioavailability & Stability: Curcuminoids, which feature a β-diketone core, rely heavily on their enolic LBHB for stability. The tautomeric ratio in physiological matrices influences their antioxidant capacity, target protein interactions, and degradation kinetics[3][4].

Analytical Methodologies & Experimental Protocols

To rigorously quantify the tautomeric equilibrium, researchers employ 1H NMR spectroscopy. The tautomeric exchange between the keto and enol forms is slow on the NMR timescale, allowing for distinct, quantifiable signals for each isomer[5]. The following protocol is designed as a self-validating system, ensuring high-fidelity data acquisition.

Protocol 1: Variable-Solvent 1H NMR Spectroscopy

Objective: Quantify the tautomeric equilibrium constant ( KT ) of acetylacetone across varying dielectric environments.

Step 1: Sample Preparation

-

Accurately prepare a highly dilute 0.05 M solution of the β-dicarbonyl compound in both CDCl3 and DMSO−d6 [5].

-

Causality Check: High concentrations induce intermolecular hydrogen bonding, leading to enol dimerization. A 0.05 M concentration strictly isolates intramolecular dynamics and prevents concentration-dependent equilibrium shifts[5].

-

Add a trace amount of tetramethylsilane (TMS) as an internal reference (0 ppm) to ensure chemical shift accuracy[6].

Step 2: Instrument Setup & Acquisition

-

Transfer 0.5–0.7 mL of the solution into a standard 5 mm NMR tube and lock the spectrometer onto the solvent's deuterium signal[6][7].

-

Acquire the 1H NMR spectrum using a standard single-pulse sequence.

-

Causality Check: Set the relaxation delay ( D1 ) to ≥5 seconds. Because the keto and enol protons have different longitudinal relaxation times ( T1 ), an insufficient delay will cause differential signal saturation, destroying the quantitative integrity of the integration.

Step 3: Spectral Integration & Mathematical Weighting

-

Identify the keto methylene protons ( −CH2− ) at ~3.4–3.8 ppm and the enol vinyl proton ( −CH= ) at ~5.1–5.7 ppm[2][5].

-

Integrate the area under both peaks.

-

Causality Check: The keto form possesses two protons contributing to its signal, while the enol form possesses only one. To accurately reflect the molar ratio, the raw integration area of the enol vinyl proton must be multiplied by two [5].

Step 4: Self-Validation & Equilibrium Calculation

-

Calculate the equilibrium constant: KT=[Enol][Keto]=2×AreaEnolAreaKeto [5].

-

Validation Step: Cross-reference the 1H data by acquiring a 13C NMR spectrum. The ratio of the keto carbonyl carbon (~204 ppm) to the enol carbon (~155 ppm) should mathematically mirror the 1H -derived KT [8].

Step-by-step NMR workflow for quantifying keto-enol equilibrium constants.

Quantitative Data: Solvent Effects on Acetylacetone

The following table synthesizes experimental NMR data, demonstrating the profound impact of solvent hydrogen-bonding capacity on the tautomeric distribution of acetylacetone.

Table 1: Solvent Effects on Acetylacetone Tautomerism and NMR Chemical Shifts

| Solvent | Dielectric Constant (ε) | Keto Methylene Shift (ppm) | Enol Vinyl Shift (ppm) | Dominant Tautomer |

| CDCl3 (Non-Polar) | 4.81 | 3.50 | 5.48 | Enol (~80-85%) |

| DMSO−d6 (Polar Aprotic) | 46.8 | 3.69 | 5.69 | Enol/Keto Mix (Keto increases) |

Data synthesized from variable-solvent NMR studies[2][5]. The shift toward the keto form in DMSO is driven by DMSO acting as a strong hydrogen-bond acceptor, which disrupts the enol's stabilizing intramolecular hydrogen bond[5].

References

-

Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. URL:[Link]

-

Hansen, P. E., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI Encyclopedia. URL:[Link]

-

Cortney, C. H., & Krishnan, V. V. (2020). Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. Journal of Chemical Education. URL:[Link]

-

Tcholakova, M., et al. (2022). Favipiravir—Tautomeric and Complexation Properties in Solution. PMC / Molecules. URL:[Link]

-

McCormick, J. M. (2015). Keto-Enol Tautomerism. Truman State University Chem Lab. URL: [Link]

-

Al-Ghamdi, et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. PMC / Molecules. URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Methoxyphenyl-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Methoxyphenyl Scaffold - A Privileged Motif in Medicinal Chemistry

The methoxyphenyl group, a simple yet elegant chemical entity, represents a cornerstone in the edifice of medicinal chemistry. Characterized by a methoxy group (-OCH3) appended to a phenyl ring, this structural motif is not merely a molecular decoration but a potent modulator of biological activity. Its prevalence in a vast array of natural products, from the anti-inflammatory agent apocynin to the antimicrobial eugenol, underscores its evolutionary selection as a key pharmacophore. In the realm of synthetic chemistry, the methoxyphenyl scaffold serves as a versatile building block for the design of novel therapeutic agents, owing to its unique electronic and steric properties. The methoxy group, through its electron-donating resonance effect and its influence on lipophilicity and metabolic stability, profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the diverse biological activities of methoxyphenyl-containing compounds, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, and provide validated experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The quest for novel anticancer agents has led to the extensive investigation of methoxyphenyl-containing compounds, revealing their ability to disrupt the core machinery of cancer cell proliferation and survival. These compounds exert their cytotoxic effects through a variety of mechanisms, often with a high degree of potency and selectivity.

Mechanisms of Action

1. Inhibition of Tubulin Polymerization:

A significant number of methoxyphenyl-containing compounds function as microtubule-targeting agents, disrupting the dynamic process of tubulin polymerization and depolymerization that is essential for mitotic spindle formation and cell division.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[2][3] A notable example is (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which has been shown to inhibit tubulin polymerization and induce apoptosis in human leukemia cells.[2]

2. Topoisomerase Inhibition:

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Certain quinoline derivatives bearing a methoxyphenyl substituent have been identified as potent topoisomerase I inhibitors, demonstrating significant anticancer activity.[4] Similarly, other methoxyphenyl-containing compounds have been shown to inhibit topoisomerase II.[5]

3. Induction of Apoptosis:

Beyond cell cycle arrest, many methoxyphenyl compounds directly trigger the apoptotic cascade. Methoxyphenyl chalcones, for instance, have been shown to induce apoptosis in ovarian cancer cells by increasing the dephosphorylation of the Bcl2-associated agonist of cell death (BAD) protein, leading to the activation of caspases.[6] This pro-apoptotic activity is often a downstream consequence of the initial cellular stress induced by the compound, such as microtubule disruption or DNA damage.

Key Methoxyphenyl-Containing Compounds and their Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of selected methoxyphenyl-containing compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | HL-60 (Leukemia) | Tubulin Polymerization Inhibition | Nanomolar range | [2] |

| 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast) | Tubulin Polymerization Inhibition | 0.001-0.002 | [7] |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative (9p) | HeLa (Cervical) | Tubulin Polymerization Inhibition | Not specified | [3] |

| Methoxyphenyl chalcone | Ovarian Cancer | Apoptosis Induction | Not specified | [6] |

| 3,4-dimethoxyphenyl bis-benzimidazole | - | Topoisomerase I Inhibition | Not applicable | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the methoxyphenyl-containing test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[12]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Anticancer Mechanism

Caption: Inhibition of tubulin polymerization by a methoxyphenyl compound.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Methoxyphenyl-containing compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanisms of Action

1. Inhibition of NF-κB Signaling:

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Several methoxyphenyl compounds exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[13][15]

2. Modulation of MAPK Signaling:

Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are another crucial set of signaling molecules involved in the inflammatory cascade.[16] Activation of these kinases leads to the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14] Methoxyphenyl derivatives have been shown to suppress the phosphorylation of MAPKs, thus dampening the inflammatory response.[17][18]

Key Methoxyphenyl-Containing Compounds and their Anti-inflammatory Efficacy

| Compound | Inflammatory Mediator/Target | Cell Line | IC50 (µM) | Reference |

| 2-methoxy-4-vinylphenol (2M4VP) | NO Production | RAW 264.7 | Not specified | [14] |

| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | NO Production | BV-2 microglia | Not specified | [17] |

| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | - | RAW 264.7 | Not specified | [19] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the methoxyphenyl-containing compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the test compound.

Visualization of Anti-inflammatory Mechanism

Caption: Inhibition of the NF-κB signaling pathway by a methoxyphenyl compound.

III. Antioxidant Activity: Neutralizing the Threat of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases.[20] Methoxyphenyl-containing compounds, particularly those with a phenolic hydroxyl group, are potent antioxidants.

Structural Basis of Antioxidant Activity

The antioxidant capacity of methoxyphenyl compounds is primarily attributed to the phenolic hydroxyl group (-OH). This group can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The presence of the methoxy group (-OCH3) further enhances this activity through its electron-donating properties, which stabilize the resulting phenoxyl radical.[21][22]

Experimental Protocols for Antioxidant Activity Evaluation

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[23]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the methoxyphenyl-containing compound (dissolved in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (methanol only) and a positive control (e.g., ascorbic acid or BHA).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the solution's absorbance at 734 nm.[24][25]

Step-by-Step Methodology:

-

ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[26][27]

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[24]

-

Assay Procedure:

-

Add 180 µL of the ABTS•+ working solution to 20 µL of various concentrations of the test compound in a 96-well plate.[25]

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.[24]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Antioxidant Mechanism

Caption: Free radical scavenging by a methoxyphenyl-containing antioxidant.

IV. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Methoxyphenyl-containing compounds, both natural and synthetic, have demonstrated promising activity against a broad spectrum of bacteria and fungi.

Mechanisms of Action

The antimicrobial mechanisms of methoxyphenyl compounds are diverse and can include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the methoxyphenyl group can facilitate the compound's insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Essential Enzymes: These compounds can inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with DNA and Protein Synthesis: Some methoxyphenyl derivatives may interfere with microbial DNA replication or protein translation.

Key Methoxyphenyl-Containing Compounds and their Antimicrobial Spectrum

| Compound | Microorganism(s) | Activity | MIC (µg/mL) | Reference |

| Eugenol | Staphylococcus aureus | Antibacterial | - | - |

| Vanillin | Escherichia coli | Antibacterial | - | - |

| Methoxyphenylcipro | Breast cancer cells | Antiproliferative | - | [28] |

Experimental Protocols for Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay:

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[29][30]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31]

-

Serial Dilution: Perform a two-fold serial dilution of the methoxyphenyl-containing compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[32]

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[32] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[31]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[33]

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[31][34]

Step-by-Step Methodology:

-

Subculturing: Following the MIC determination, take a 100 µL aliquot from the wells showing no visible growth (at and above the MIC) and spread it onto an appropriate agar medium.[31]

-

Incubation: Incubate the agar plates at the optimal temperature for 18-24 hours.[35]

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., a 3-log reduction).[36]

Visualization of Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for MIC and MBC/MFC determination.

V. Conclusion and Future Directions

The methoxyphenyl scaffold is undeniably a privileged structure in drug discovery, conferring a remarkable breadth of biological activities. The insights provided in this guide highlight the potential of methoxyphenyl-containing compounds as leads for the development of novel anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. The elucidation of their mechanisms of action, coupled with standardized in vitro evaluation protocols, provides a robust framework for their continued exploration. Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts, exploring their in vivo efficacy in relevant disease models, and further unraveling the nuances of their interactions with biological targets. The versatility of the methoxyphenyl moiety ensures its continued prominence in the ongoing quest for new and effective medicines.

References

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

-

2.6. Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]

-

Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. PubMed. [Link]

-

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. PubMed. [Link]

-

2.9. Minimum bactericidal concentration (MBC). Bio-protocol. [Link]

-

MTT (Assay protocol). Bio-protocol. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. [Link]

-